molecular formula C13H10ClN3O4 B1358105 N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide CAS No. 280773-16-2

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide

Cat. No. B1358105
M. Wt: 307.69 g/mol
InChI Key: CTIVJPFRQHXZGT-UHFFFAOYSA-N
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Patent
US08524907B2

Procedure details

To a 780 L Hastelloy reactor, compound C (33 kg, 1.0 eq.), 5% platinum carbon (sulfided, 0.33 kg, 0.010 parts) and dichloromethane (578 kg, 17.5 parts) were charged. Agitation was started and reactor contents were adjusted to 22° C. (19-25° C.). The reactor was pressurized with ca. 30 psi hydrogen and the reaction mixture gently heated to 28° C. (25-31° C.). Hydrogenation of the reactor contents was performed under ca. 30 psi at 28° C. (25 to 31° C.; maximum 31° C.) until the reaction was complete by HPLC. After 16.5 hrs, the reaction was deemed complete after confirming the disappearance of starting material (0.472 A %). The contents of the reactor were circulated through a conditioned celite pad (0.2-0.5 kg celite conditioned with 20-55 kg dichloromethane) prepared in a 8″ sparkler filter to remove the platinum catalyst. The reactor and celite bed were rinsed forward with two portions of dichloromethane (83 kg, 2.5 parts each). The filtrate was transferred to and concentrated in a 570 L GLMS reactor under a atmospheric pressure to ca. 132 L (4 parts volume). Ethanol (69 kg, 2.1 parts) was charged and concentration continued under atmospheric pressure to ca. 99 L (3 parts volume). In-process NMR indicated that the dichloromethane content was 39%. Ethanol (69 kg, 2.1 parts) was charged again and concentration continued again to ca. 99 L (3 parts volume). In-process NMR indicated that the dichloromethane content was 5%. The reaction mixture was then adjusted to 3° C. (0 to 6° C.), agitated for ca. 1 hr, and the resulting slurry filtered onto a jacketed pressure nutsche fitted with a filter cloth. The reactor, pump, and lines were rinsed forward with cold [3° C. (0-6° C.)]ethanol (26 kg, 0.8 parts). The wet filter cake (36.6 kg) was dried under vacuum at 40-50° C. with a maximum temperature of water bath (to heat dryer jacket) of 50° C. LOD analysis after 12.5 hrs indicated solvent content was at 0.1%. The dry product (D) was discharged (26.4 kg) in 89.5% yield. HPLC showed 98.4 A % purity, with dechlorinated impurity at 0.083%.
Quantity
33 kg
Type
reactant
Reaction Step One
Quantity
0.33 kg
Type
catalyst
Reaction Step One
Quantity
578 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37.5 (± 17.5) kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:5]=1[C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][N:10]=1)=[O:7])([O-])=O.[H][H]>[C].[Pt].ClCCl>[NH2:1][C:4]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:5]=1[C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][N:10]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
33 kg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)NC2=NC=C(C=C2)Cl)C=C(C=C1)OC
Name
Quantity
0.33 kg
Type
catalyst
Smiles
[C].[Pt]
Name
Quantity
578 kg
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
37.5 (± 17.5) kg
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
28 (± 3) °C
Stirring
Type
CUSTOM
Details
agitated for ca. 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reactor contents were adjusted to 22° C.
CUSTOM
Type
CUSTOM
Details
(19-25° C.)
CUSTOM
Type
CUSTOM
Details
was performed under ca. 30 psi at 28° C.
CUSTOM
Type
CUSTOM
Details
(25 to 31° C.; maximum 31° C.)
CUSTOM
Type
CUSTOM
Details
prepared in a 8″ sparkler
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove the platinum catalyst
WASH
Type
WASH
Details
The reactor and celite bed were rinsed forward with two portions of dichloromethane (83 kg, 2.5 parts each)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a 570 L GLMS reactor under a atmospheric pressure to ca. 132 L (4 parts volume)
ADDITION
Type
ADDITION
Details
Ethanol (69 kg, 2.1 parts) was charged
CONCENTRATION
Type
CONCENTRATION
Details
concentration
ADDITION
Type
ADDITION
Details
Ethanol (69 kg, 2.1 parts) was charged again
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
was then adjusted to 3° C.
CUSTOM
Type
CUSTOM
Details
(0 to 6° C.)
FILTRATION
Type
FILTRATION
Details
the resulting slurry filtered onto a jacketed pressure nutsche
CUSTOM
Type
CUSTOM
Details
fitted with a filter cloth
WASH
Type
WASH
Details
The reactor, pump, and lines were rinsed forward with cold [3° C. (0-6° C.)]ethanol (26 kg, 0.8 parts)
CUSTOM
Type
CUSTOM
Details
The wet filter cake (36.6 kg) was dried under vacuum at 40-50° C. with a maximum temperature of water bath
TEMPERATURE
Type
TEMPERATURE
Details
(to heat dryer jacket) of 50° C
WAIT
Type
WAIT
Details
LOD analysis after 12.5 hrs indicated
Duration
12.5 h

Outcomes

Product
Details
Reaction Time
16.5 h
Name
Type
Smiles
NC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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